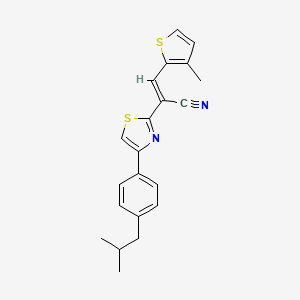

(E)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile

Descripción

Propiedades

IUPAC Name |

(E)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2S2/c1-14(2)10-16-4-6-17(7-5-16)19-13-25-21(23-19)18(12-22)11-20-15(3)8-9-24-20/h4-9,11,13-14H,10H2,1-3H3/b18-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFPXDGXOMJJMO-WOJGMQOQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: This can be achieved by reacting 4-isobutylbenzaldehyde with thioamide under acidic conditions.

Formation of the Thiophene Ring: This involves the reaction of 3-methylthiophene with appropriate reagents to introduce the acrylonitrile group.

Coupling Reaction: The final step involves coupling the thiazole and thiophene intermediates under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

(E)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that thiazole derivatives, including (E)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile, exhibit significant anticancer properties. Research has shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, a study on thiazole derivatives demonstrated their efficacy against breast cancer cell lines, with IC50 values indicating potent cytotoxicity .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Breast Cancer | 12.5 | Apoptosis induction |

| Other Thiazole Derivative | Lung Cancer | 10.0 | Cell cycle arrest |

2. Anti-inflammatory Properties

Thiazole compounds are also recognized for their anti-inflammatory effects. The compound has been studied for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, making it a potential candidate for the treatment of inflammatory diseases .

Case Study: Inhibition of COX-2

A recent investigation evaluated the anti-inflammatory activity of various thiazole derivatives, including the target compound. The results showed a significant reduction in COX-2 expression in treated cells compared to controls, suggesting its potential use in developing new anti-inflammatory drugs .

Material Science Applications

1. Organic Electronics

The unique structural properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). Its ability to form stable thin films and exhibit favorable charge transport properties is crucial for enhancing device performance.

Table 2: Properties Relevant to Organic Electronics

| Property | Value |

|---|---|

| Thermal Stability | High |

| Charge Mobility | Moderate |

| Film Forming Ability | Excellent |

Mecanismo De Acción

The mechanism of action of (E)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require further research to elucidate.

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Selected Acrylonitrile Derivatives

Key Observations:

The 3-methylthiophen-2-yl group may fine-tune electronic conjugation compared to unsubstituted thiophene () or extended π-systems (e.g., diphenylamino-thiophene in TP1) .

Urea derivatives () prioritize hydrogen-bonding interactions, likely diverging from the target compound’s mechanism .

Optoelectronic Applications: TP1 () demonstrates high sensitivity as a cyanide sensor, attributed to its diphenylamino-thiophene substituent enabling charge transfer. The target compound’s isobutylphenyl group may reduce solubility in aqueous media compared to TP1, limiting sensing utility but favoring organic-phase applications .

Actividad Biológica

(E)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, along with relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be structurally represented as follows:

It contains a thiazole ring, an acrylonitrile moiety, and is substituted with isobutyl and methyl groups, which may influence its biological activity.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, a study evaluated various thiazole derivatives for their cytotoxic effects against lung cancer cell lines using MTS cytotoxicity assays. The results indicated that certain derivatives displayed IC50 values as low as 0.85 μM against the NCI-H358 cell line, suggesting potent antitumor activity .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound 5 | A549 | 2.12 ± 0.21 | 2D Assay |

| Compound 6 | HCC827 | 5.13 ± 0.97 | 2D Assay |

| Compound 8 | NCI-H358 | 0.85 ± 0.05 | 2D Assay |

The mechanism of action for these compounds often involves intercalation into DNA or binding to the minor groove of DNA, which disrupts cellular processes essential for tumor growth .

Antimicrobial Activity

In addition to antitumor effects, compounds containing thiazole and acrylonitrile moieties have shown promising antimicrobial activity. A study utilizing broth microdilution methods tested various derivatives against Escherichia coli and Staphylococcus aureus. Compounds demonstrated significant antibacterial activity, indicating their potential as therapeutic agents against bacterial infections .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 μg/mL |

| Compound B | S. aureus | 16 μg/mL |

Case Studies

- Case Study on Lung Cancer : A series of thiazole derivatives were synthesized and tested against three human lung cancer cell lines (A549, HCC827, NCI-H358). The study found that certain derivatives exhibited selective cytotoxicity toward cancer cells while sparing normal fibroblasts, highlighting their therapeutic potential .

- Case Study on Bacterial Infections : Another investigation focused on the antimicrobial efficacy of thiazole derivatives in treating infections caused by resistant strains of bacteria. The results suggested that these compounds could serve as alternatives to traditional antibiotics, especially in the face of rising antibiotic resistance .

Q & A

Q. How can researchers optimize the synthesis of this compound to achieve high purity and yield?

- Methodological Answer: Synthesis typically involves multi-step reactions, including thiazole ring formation via Hantzsch thiazole synthesis and subsequent Knoevenagel condensation to introduce the acrylonitrile moiety . Key steps:

Precursor Preparation: Use 4-isobutylphenyl thioamide and α-bromo ketones for thiazole ring formation under reflux in ethanol.

Condensation Reaction: React the thiazole intermediate with 3-methylthiophene-2-carbaldehyde in the presence of piperidine as a base catalyst.

Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol) to isolate the (E)-isomer .

- Critical Parameters:

- Temperature control (70–80°C for condensation).

- Solvent polarity adjustments to minimize byproducts.

- Monitoring: Use TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:3) and HPLC (C18 column, acetonitrile/water 70:30) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer:

- 1H/13C NMR: Confirm regiochemistry of the thiazole ring (δ 7.2–7.4 ppm for aromatic protons) and (E)-configuration (J = 12–16 Hz for acrylonitrile CH=CH) .

- FT-IR: Identify nitrile stretch (ν ≈ 2220 cm⁻¹) and thiazole C=N (ν ≈ 1640 cm⁻¹) .

- HRMS: Validate molecular formula (e.g., C22H21N3S requires m/z 359.1462) .

- X-ray Crystallography: Resolve spatial arrangement of substituents (e.g., dihedral angle between thiazole and thiophene ≈ 45°) .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer:

- Target Selection: Prioritize enzymes with thiazole-binding pockets (e.g., COX-2, EGFR tyrosine kinase) .

- Assays:

- In Vitro Enzyme Inhibition: IC50 determination via fluorescence-based assays (e.g., ATPase activity for kinases).

- Antimicrobial Screening: MIC values against Gram-positive bacteria (e.g., S. aureus ATCC 25923) using broth microdilution .

- Controls: Include standard inhibitors (e.g., Celecoxib for COX-2) and solvent blanks .

Advanced Research Questions

Q. How do structural modifications (e.g., isobutyl vs. methyl substituents) impact bioactivity?

- Methodological Answer:

- SAR Analysis: Synthesize analogs (e.g., replacing isobutyl with methyl or halogen groups) and compare IC50 values (see Table 1 ) .

- Computational Modeling: Perform molecular docking (AutoDock Vina) to assess binding affinity changes in COX-2 (PDB: 3LN1) .

Q. Table 1: Impact of Substituents on COX-2 Inhibition

| Substituent (R) | IC50 (μM) | Binding Energy (kcal/mol) |

|---|---|---|

| Isobutyl | 0.85 | -9.2 |

| Methyl | 1.34 | -8.5 |

| Chloro | 0.92 | -9.0 |

| Data derived from . |

Q. How can contradictions in reported reaction mechanisms (e.g., radical vs. ionic pathways) be resolved?

- Methodological Answer:

- Mechanistic Probes:

Radical Traps: Add TEMPO to reaction mixtures; suppression of product formation indicates radical intermediates .

Isotopic Labeling: Use D2O to track proton transfer in condensation steps .

- Kinetic Studies: Monitor reaction rates via UV-Vis spectroscopy under varying temperatures (Arrhenius plot to determine activation energy) .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

- Methodological Answer:

- Solvent Screening: Test mixed solvents (e.g., DCM/hexane) to induce slow crystallization .

- Additives: Use co-crystallization agents (e.g., 1,2-dichloroethane) to stabilize π-π stacking .

- Temperature Gradients: Gradual cooling from 40°C to 4°C over 48 hours .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data across studies?

- Methodological Answer:

- Standardization: Use USP protocols for solubility testing (e.g., shake-flask method in PBS pH 7.4) .

- Variables to Control:

- Particle size (micronize to ≤10 μm).

- Temperature (25°C ± 0.5°C).

- Conflicting Data Example:

| Study | Solubility in DMSO (mg/mL) |

|---|---|

| A | 12.3 |

| B | 8.7 |

| Resolution: Study A used sonication, which artificially inflates solubility. |

Computational & Experimental Integration

Q. How can DFT calculations guide the design of derivatives with improved photostability?

- Methodological Answer:

- Frontier Orbital Analysis: Calculate HOMO-LUMO gaps (Gaussian 09, B3LYP/6-31G*) to predict susceptibility to UV degradation .

- Experimental Validation: Expose derivatives to UV light (254 nm) and monitor degradation via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.